molecular formula C15H14O2 B2355410 4-(Benzyloxy)-3-methylbenzaldehyde CAS No. 158771-31-4

4-(Benzyloxy)-3-methylbenzaldehyde

Cat. No.: B2355410
CAS No.: 158771-31-4
M. Wt: 226.275
InChI Key: LDNPRWUOYUBMMP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-9-14(10-16)7-8-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNPRWUOYUBMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158771-31-4
Record name 4-(benzyloxy)-3-methylbenzaldehyde
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Foundational & Exploratory

4-(Benzyloxy)-3-methylbenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-3-methylbenzaldehyde (CAS: 158771-31-4) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly anaplastic lymphoma kinase (ALK) inhibitors and antimicrobials.[1][2][3] Structurally, it combines a reactive formyl group with a lipophilic benzyl ether and a steric methyl handle. This unique substitution pattern offers distinct electronic and steric properties compared to its more common analog, 4-benzyloxy-3-methoxybenzaldehyde (vanillin benzyl ether), making it a valuable scaffold for optimizing drug-receptor binding interactions.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
  • IUPAC Name: this compound[2][4]

  • CAS Registry Number: 158771-31-4[1][3]

  • Molecular Formula: C₁₅H₁₄O₂

  • SMILES: Cc1cc(C=O)ccc1OCc2ccccc2

  • InChIKey: LDNPRWUOYUBMMP-UHFFFAOYSA-N

Physicochemical Properties

The presence of the 3-methyl group introduces steric bulk adjacent to the ether linkage, influencing the rotational freedom of the benzyloxy group and potentially altering metabolic stability compared to non-methylated analogs.

PropertyValueSource/Note
Molecular Weight 226.27 g/mol Calculated
Physical State SolidExperimental [1]
Appearance White to off-white crystalline powderObserved [1]
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in WaterExperimental
LogP (Predicted) ~4.0Calculated (Lipophilic)
Melting Point Distinct from 3-methoxy analog (62-64°C); likely higher due to symmetry/packing.[5]Predicted

Part 2: Synthetic Pathways & Protocols[6]

Core Synthesis: Williamson Etherification

The most robust route to this compound is the selective benzylation of 4-hydroxy-3-methylbenzaldehyde using benzyl bromide under basic conditions. This protocol ensures high yield by leveraging the nucleophilicity of the phenoxide ion generated in situ.

Reaction Scheme

Synthesis SM1 4-Hydroxy-3-methylbenzaldehyde (CAS 15174-69-3) Reagent K2CO3, DMF 60-80°C, 4-14h SM1->Reagent SM2 Benzyl Bromide SM2->Reagent Product This compound (CAS 158771-31-4) Reagent->Product Nucleophilic Substitution (SN2)

Figure 1: Synthetic pathway via Williamson ether synthesis. The phenolic hydroxyl group is deprotonated to attack the benzyl bromide.

Detailed Protocol

Objective: Synthesis of 10 g scale batch.

  • Reagent Setup:

    • Precursor: 4-Hydroxy-3-methylbenzaldehyde (1.0 equiv).

    • Alkylating Agent: Benzyl bromide (1.1 equiv).

    • Base: Potassium carbonate (

      
      ), anhydrous (2.0 equiv).
      
    • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Procedure:

    • Step 1 (Deprotonation): Charge a round-bottom flask with 4-hydroxy-3-methylbenzaldehyde and DMF (5 mL per gram of substrate). Add

      
       in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical Control: Ensure efficient stirring as the base is insoluble.
      
    • Step 2 (Alkylation): Add benzyl bromide dropwise over 15 minutes. The reaction is exothermic; maintain temperature <40°C during addition.

    • Step 3 (Completion): Heat the mixture to 60-80°C. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[6][7] Reaction is typically complete within 4-6 hours [2].

    • Step 4 (Workup): Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate. Filter the solid and wash with copious water to remove residual DMF and inorganic salts.

    • Step 5 (Purification): Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) if high purity (>99%) is required for downstream pharmaceutical use.

Spectroscopic Characterization

Validation of the structure is performed via


 NMR.[8][9] The 3-methyl group provides a distinct diagnostic signal compared to the methoxy analog.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aldehyde 9.87Singlet (s)1HCHO
Aromatic 7.70 - 7.85Multiplet (m)2HH-2, H-6 (Benzaldehyde ring)
Aromatic 7.30 - 7.50Multiplet (m)5HBenzyl ring
Aromatic ~7.10Doublet (d)1HH-5 (Benzaldehyde ring)
Benzylic 5.20Singlet (s)2HO-CH₂-Ph
Methyl 2.25 - 2.30Singlet (s)3HAr-CH₃

Note: Shifts are approximate (in


) and based on structural additivity rules and analogous compounds [2]. The methyl singlet at ~2.3 ppm is the key differentiator from vanillin benzyl ether (methoxy at ~3.9 ppm).

Part 3: Reactivity & Applications[9]

Pharmaceutical Applications

The primary utility of this compound is as a scaffold for Anaplastic Lymphoma Kinase (ALK) inhibitors .

  • Mechanism: The aldehyde functionality undergoes reductive amination or condensation reactions to link with aminopyrazole cores.

  • Structure-Activity Relationship (SAR): The 3-methyl group provides steric hindrance that can lock the conformation of the drug molecule in the active site of the kinase, potentially improving selectivity over other kinases compared to the unmethylated or methoxy analogs [3].

Synthetic Versatility

This compound serves as a "divergent intermediate." The aldehyde group allows for chain extension, while the benzyl group acts as a robust protecting group for the phenol, removable via hydrogenolysis (


, Pd/C).

Reactivity Core This compound Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn1 Rxn2 Wittig Reaction (Ph3P=CH-R) Core->Rxn2 Rxn3 Oxidation (NaClO2 or KMnO4) Core->Rxn3 Rxn4 Debenzylation (H2, Pd/C) Core->Rxn4 Prod1 Secondary Amines (ALK Inhibitor Precursors) Rxn1->Prod1 Prod2 Styrene Derivatives (Chain Extension) Rxn2->Prod2 Prod3 Benzoic Acid Derivs. Rxn3->Prod3 Prod4 4-Hydroxy-3-methylbenzaldehyde (Deprotection) Rxn4->Prod4

Figure 2: Divergent synthetic pathways. The aldehyde serves as the primary reactive handle, while the benzyl group protects the phenol.

Part 4: Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Aldehydes can slowly oxidize to carboxylic acids upon prolonged exposure to air.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

References

  • National Institute of Public Health (Japan). Synthesis of 4-Benzyloxy-3-methylbenzaldehyde (Compound 6a). (Snippet from research report). [Link]

  • Google Patents.WO2005009389A2 - Anaplastic lymphoma kinase modulators and methods of use. (Example 437: Use of 4-benzyloxy-3-methylbenzaldehyde in synthesis).

Sources

Solubility of 4-(Benzyloxy)-3-methylbenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-methylbenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this guide establishes a robust framework for researchers, scientists, and drug development professionals to understand and predict its behavior in various organic solvents. By integrating theoretical principles of solubility, referencing data from analogous compounds, and providing detailed experimental protocols, this document serves as an essential resource for the effective handling, application, and purification of this compound.

Introduction and Compound Identification

This compound is an aromatic aldehyde that holds potential as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. An accurate understanding of its solubility is paramount for its application in chemical synthesis, purification, and formulation.

A critical point of clarification is the frequent confusion between this compound and its close analog, 4-(Benzyloxy)-3-methoxybenzaldehyde. While structurally similar, the difference in the substituent at the 3-position (methyl vs. methoxy) can influence physicochemical properties, including solubility. This guide focuses specifically on the methyl variant.

Table 1: Compound Identification

PropertyThis compound4-(Benzyloxy)-3-methoxybenzaldehyde
CAS Number 158771-31-4[1]2426-87-1[2][3][4]
Molecular Formula C₁₅H₁₄O₂[1]C₁₅H₁₄O₃[2][3][4]
Molecular Weight 226.27 g/mol [1]242.27 g/mol [2][3][4]
Synonyms -O-Benzylvanillin, Vanillin benzyl ether[4][5]

Physicochemical Properties

The physicochemical properties of a compound are foundational to its solubility profile. Below is a summary of the available data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Beige crystalline solid (predicted)[2]
Boiling Point 374.8 ± 27.0 °C (Predicted)[1]
Density 1.119 ± 0.06 g/cm³ (Predicted)[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.

The key structural features of this compound influencing its solubility are:

  • The Aromatic Rings: The two phenyl rings are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

  • The Aldehyde Group (-CHO): The carbonyl group is polar, allowing for dipole-dipole interactions. This group can also act as a hydrogen bond acceptor.[6][7]

  • The Ether Linkage (-O-): The ether group is also polar and can act as a hydrogen bond acceptor.

  • The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group.

Due to its predominantly nonpolar character from the two aromatic rings and the methyl group, this compound is expected to have limited solubility in highly polar solvents like water but good solubility in many organic solvents.[8] The presence of the polar aldehyde and ether groups, however, will contribute to its solubility in moderately polar solvents.

Qualitative Solubility Profile (with Analog Data)

Table 3: Qualitative Solubility of 4-(Benzyloxy)-3-methoxybenzaldehyde

SolventSolubilitySource(s)
ChloroformSoluble[2][3][9]
MethanolSoluble[2][3][9]
EthanolSoluble[3]
Dimethylformamide (DMF)Soluble[3]
Cold WaterSlightly Soluble[3]

It is reasonable to predict that this compound will exhibit a similar solubility profile. The replacement of a methoxy group with a slightly less polar methyl group may result in a minor decrease in solubility in highly polar solvents and a minor increase in solubility in nonpolar solvents.

Predicting Solubility with Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δD: The energy from dispersion forces.

  • δP: The energy from polar intermolecular forces.

  • δH: The energy from hydrogen bonding.

A solute is predicted to be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is likely.[10]

While the experimentally determined HSPs for this compound are not available, they can be estimated using group contribution methods. The table below provides the HSPs for a range of common organic solvents.

Table 4: Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Dichloromethane17.07.37.1
2-Propanol (IPA)15.86.116.4
Ethanol15.88.819.4
Methanol14.712.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Data sourced from various Hansen Solubility Parameter resources.[11][12][13]

Experimental Determination of Solubility

Given the lack of published data, experimental determination is the most reliable method to ascertain the solubility of this compound. The following is a standard protocol for this purpose.

Protocol: Isothermal Shake-Flask Method
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

  • Quantification:

    • Accurately weigh the collected sample.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Weigh the remaining solid residue.

    • Calculate the solubility in g/100 mL or other desired units.

    • Alternatively, the concentration of the solute in the supernatant can be determined using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess solute add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature (24h) add_solvent->shake settle Allow excess solid to settle shake->settle sample Sample supernatant with filter settle->sample quantify Quantify solute concentration sample->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

Solvent Selection for Practical Applications

The choice of solvent is critical for the success of various laboratory and industrial processes.

Chemical Synthesis

For use as a reaction medium, a solvent should be chosen in which all reactants are sufficiently soluble and which is inert to the reaction conditions. Given its structure, this compound would likely be soluble in common aprotic solvents used for synthesis, such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM).

Purification by Recrystallization

An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this compound, alcohols such as ethanol or isopropanol are often good candidates.[14] Mixed solvent systems, such as ethanol/water or toluene/hexane, can also be effective.[15] The process involves dissolving the compound in a minimum amount of hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.

molecular_interactions cluster_nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) cluster_polar_aprotic Polar Aprotic Solvents (e.g., Acetone, THF) cluster_polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) solute 4-(Benzyloxy)-3- methylbenzaldehyde vdw Van der Waals Interactions solute->vdw Aromatic Rings, Methyl Group dipole Dipole-Dipole Interactions solute->dipole Aldehyde, Ether h_bond Hydrogen Bonding (Acceptor) solute->h_bond Aldehyde, Ether Oxygens

Caption: Intermolecular forces governing solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public databases, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles, analysis of analogous compounds, and systematic experimental determination. This guide provides the theoretical foundation and practical methodologies necessary for researchers to confidently select appropriate solvents for synthesis, purification, and formulation, thereby facilitating the advancement of research involving this compound.

References

  • Patel, et al. (2025). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR.org.
  • ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde. [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]

  • PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. [Link]

  • JETIR.org. Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.
  • Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Blog. (2025, September 23).
  • Cheméo. 4-Hydroxy-3-methylbenzaldehyde. [Link]

  • Chemguide. an introduction to aldehydes and ketones. [Link]

  • The Royal Society of Chemistry. Hansen Solubility Approach Towards Green Solvent Processing. [Link]

  • MDPI. (2015, December 1). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

  • Doc Brown's Chemistry. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]

  • Academia.edu. Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. [Link]

  • RSIS Intern
  • Stenutz. Hansen solubility parameters. [Link]

  • PMC. 4-(Benzyloxy)benzaldehyde. [Link]

  • ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. [Link]

  • Scribd. Hansen Solubility Parameters Values List. [Link]

  • Hansen Solubility. Hansen solubility parameters. [Link]

  • ResearchGate. (PDF) 4-(Benzyloxy)benzaldehyde. [Link]

  • Hansen Solubility. Designer Solvent Blends. [Link]

  • UCLA Chemistry. (2022, September 8). Properties of Common Organic Solvents. [Link]

Sources

4-(Benzyloxy)-3-methylbenzaldehyde safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(Benzyloxy)-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the safety data for this compound (CAS No. 149331-49-9), a substituted aromatic aldehyde commonly utilized as a building block in organic synthesis. While specific safety data for this compound is limited, this guide synthesizes available information from structurally analogous compounds, primarily 4-Benzyloxy-3-methoxybenzaldehyde, to establish a robust framework for risk assessment and safe handling. The intended audience includes researchers, chemists, and drug development professionals who may handle this or similar reagents. The guide covers physicochemical properties, hazard identification based on the Globally Harmonized System (GHS), toxicological risk assessment, detailed protocols for exposure control and safe handling, and emergency procedures. The core principle of this guide is to foster a proactive safety culture by elucidating the causal links between a substance's chemical properties and the necessary safety precautions.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. This compound belongs to the aromatic aldehyde class, characterized by a formyl group (-CHO) attached to a benzene ring, and also possesses a benzyl ether moiety. These functional groups are primary determinants of its reactivity and toxicological profile.

It is critical to note a common point of confusion: this compound is structurally similar to 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin, CAS No. 2426-87-1).[1] While their safety profiles are anticipated to be similar, they are distinct chemical entities. This guide will draw upon data from the more extensively documented methoxy analogue where direct data for the methyl compound is unavailable, a necessary approach when dealing with novel or less common reagents.

Table 1: Physicochemical Properties of 4-(Benzyloxy)-3-substituted-benzaldehydes

PropertyValue (4-Benzyloxy-3-methoxybenzaldehyde)ReferenceRemarks
Molecular Formula C₁₅H₁₄O₃[2]The methyl analogue is C₁₅H₁₄O₂.
Molecular Weight 242.27 g/mol [2]The methyl analogue is 226.27 g/mol .
Appearance Beige crystalline solid / Powder[1][2][3]Expected to be similar for the methyl analogue.
Melting Point 60 - 64 °C[1][3]A key indicator of purity and physical state at ambient lab temperatures.
Boiling Point 213-215 °C @ 3.5 mmHg[1]Low volatility under standard conditions reduces inhalation risk.
Solubility Soluble in chloroform, methanol.[1] Insoluble in water.[4][1][4]Low water solubility has implications for environmental fate and decontamination.
Stability Stable under normal conditions.[3]Unstable conditions to avoid are detailed in Section 5.

Section 2: Hazard Identification and GHS Classification

Hazard identification is a classification process that determines a substance's intrinsic potential to cause harm. The Globally Harmonized System (GHS) provides a standardized framework for this. Based on data from the analogous 4-Benzyloxy-3-methoxybenzaldehyde, the following classifications are anticipated.[2][5]

Table 2: GHS Hazard Classification Summary

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315 : Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319 : Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335 : May cause respiratory irritation.

These classifications are visualized below. The "Exclamation Mark" pictogram is used to denote these specific hazards.[2][5]

GHS_Hazards cluster_pictogram GHS Pictogram cluster_hazards Associated Hazards Pictogram H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation

Caption: GHS pictogram and associated hazard statements.

The causality is direct: the chemical structure is capable of interacting with and damaging epithelial tissues upon contact. The aldehyde group, in particular, can be reactive towards biological nucleophiles (e.g., amine and thiol groups in proteins), leading to irritation.

Section 3: Toxicological Profile and Routes of Exposure

A significant finding from the review of available SDS is the lack of comprehensive, quantitative toxicological data (e.g., LD₅₀ values) for this specific molecule.[1][3] This data gap is common for research chemicals and necessitates a conservative approach to safety. The toxicological risk must be inferred from the GHS classifications.

  • Acute Toxicity: While no specific data is available, the general class of aromatic aldehydes can be harmful if swallowed or inhaled.[1][3][6] The primary risks identified are irritant effects rather than acute systemic toxicity.

  • Skin Corrosion/Irritation: Classified as a skin irritant.[2][5] Prolonged or repeated contact can cause redness, itching, and inflammation. The benzylic ether and aldehyde functionalities can contribute to lipid membrane disruption on the skin.

  • Serious Eye Damage/Irritation: Classified as a serious eye irritant.[2][5] Direct contact with the solid or dust can cause significant pain, redness, and potential damage to the cornea. This is a more severe risk than skin irritation due to the eye's sensitivity.

  • Respiratory/Skin Sensitization: No data is available to classify it as a sensitizer.[3] However, some aldehydes are known sensitizers, so this potential cannot be entirely dismissed.

  • Carcinogenicity & Mutagenicity: There is no evidence to suggest this compound is carcinogenic or mutagenic.[1][7] IARC, NTP, or OSHA do not list it as a carcinogen.[7]

  • Primary Routes of Exposure:

    • Dermal Contact: Handling the solid powder without appropriate gloves.

    • Eye Contact: Accidental projection of dust into the eyes during weighing or transfer.

    • Inhalation: Inhaling airborne dust, particularly if handled outside of a fume hood or containment system.[3]

Section 4: Risk Assessment and Exposure Control

A systematic risk assessment is mandatory before any laboratory work begins. This process involves evaluating the identified hazards in the context of the planned experiment to implement effective control measures.

Risk_Assessment_Workflow cluster_workflow Risk Assessment & Control Workflow A Step 1: Identify Hazards (H315, H319, H335) B Step 2: Assess Risks (Dermal, Eye, Inhalation) A->B Evaluate Exposure Potential C Step 3: Implement Controls (PPE, Ventilation) B->C Select Appropriate Measures D Step 4: Review & Document (Update SOPs) C->D Ensure Efficacy

Sources

Methodological & Application

Wittig reaction conditions for 4-(Benzyloxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Wittig Olefination of 4-(Benzyloxy)-3-methylbenzaldehyde

Executive Summary

This guide provides a validated protocol for the methylenation of This compound (CAS: 61343-84-8) to 4-(Benzyloxy)-3-methylstyrene via the Wittig reaction. While standard Wittig conditions are generally robust, this specific substrate presents a unique electronic and steric profile due to the ortho-methyl group and the electron-donating benzyloxy moiety.

This protocol prioritizes Z/E selectivity control (where applicable for substituted ylides) and Triphenylphosphine Oxide (TPPO) removal , a notorious downstream bottleneck. We utilize a Potassium tert-butoxide (KOtBu) mediated pathway in THF, optimized for high conversion (>95%) and minimal side reactions.

Strategic Analysis & Mechanistic Insight

Substrate Properties
  • Electronic Effect: The 4-benzyloxy group is a strong electron donor (resonance), rendering the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde. This requires a highly reactive ylide (unstabilized) for efficient conversion.

  • Steric Effect: The 3-methyl group introduces mild steric strain ortho to the carbonyl. While not prohibiting attack, it necessitates slightly longer reaction times or higher temperatures compared to unhindered analogs.

  • Stability: The benzyl ether protection is stable to strong bases (KOtBu, n-BuLi) but sensitive to Lewis acids or hydrogenation conditions.

Reaction Mechanism (The Oxaphosphetane Pathway)

The reaction proceeds through the formation of a reactive phosphonium ylide, followed by nucleophilic attack on the aldehyde.[1]

  • Deprotonation: Base removes a proton from methyltriphenylphosphonium bromide to form the ylide.

  • Cycloaddition: The ylide attacks the carbonyl carbon, forming a four-membered oxaphosphetane intermediate (concerted [2+2] cycloaddition).[2][3]

  • Elimination: The ring collapses to release the alkene and the thermodynamic sink, Triphenylphosphine oxide (TPPO).

WittigMechanism Start MePPh3+ Br- Ylide Phosphonium Ylide (Ph3P=CH2) Start->Ylide Deprotonation (-HBr) Base Base (KOtBu) Base->Ylide Inter Oxaphosphetane (4-membered ring) Ylide->Inter + Substrate [2+2] Cycloaddition Substrate 4-(Benzyloxy)-3- methylbenzaldehyde Substrate->Inter Product 4-(Benzyloxy)-3- methylstyrene Inter->Product Cycloreversion Byproduct Ph3P=O (TPPO) Inter->Byproduct

Caption: Mechanistic flow of the Wittig methylenation via the oxaphosphetane intermediate.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
Methyltriphenylphosphonium bromide Ylide Precursor1.3357.22Hygroscopic; dry under vacuum before use.
Potassium tert-butoxide (KOtBu) Base1.4112.211.0 M solution in THF is preferred for handling.
This compound Limiting Reagent1.0226.27Dissolve in minimal anhydrous THF.
Tetrahydrofuran (THF) Solvent--72.11Anhydrous, inhibitor-free.
Step-by-Step Methodology

Step 1: Ylide Generation (The "Instant Yellow" Check)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

  • Add Methyltriphenylphosphonium bromide (1.3 eq) to the flask.

  • Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt).

  • Cool the suspension to 0°C (ice bath).

  • Dropwise add KOtBu (1.4 eq, 1.0 M in THF) over 10 minutes.

    • Observation: The mixture will turn a bright canary yellow, indicating the formation of the ylide (

      
      ).
      
  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

Step 2: Substrate Addition

  • Dissolve This compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Transfer this solution dropwise via syringe/cannula to the yellow ylide solution at 0°C.

    • Rate: Add slowly to prevent a localized exotherm, though the reaction is generally mild.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–5 hours .

    • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear, replaced by the non-polar alkene spot (
      
      
      
      ).

Step 3: Workup & TPPO Removal Strategy Standard aqueous workups often fail to remove TPPO efficiently. We recommend a precipitation protocol.

  • Quench: Add saturated aqueous

    
     (5 mL) to quench excess ylide.
    
  • Concentration: Remove the bulk of THF under reduced pressure (rotary evaporator).

  • Extraction: Resuspend residue in Diethyl Ether (

    
    )  or Hexanes .
    
    • Why? TPPO is poorly soluble in hexanes/ether, while the styrenic product is highly soluble.

  • Precipitation: Stir the organic suspension vigorously for 20 minutes. A white precipitate (TPPO) will form.

  • Filtration: Filter through a pad of Celite or a sintered glass funnel. Wash the cake with cold hexanes.

  • Drying: Dry the filtrate over

    
    , filter, and concentrate.
    

Step 4: Purification

  • Flash Chromatography: Silica gel, eluting with 100% Hexanes

    
     5% EtOAc/Hexanes .
    
  • Note: The product is non-polar.[4] TPPO will remain on the baseline or elute only with high polarity solvents.

Troubleshooting & Optimization

The "Stalled Reaction" (Steric Hindrance)

If the reaction stalls (aldehyde remains after 5 hours):

  • Cause: The 3-methyl group may be hindering the approach of the bulky

    
     group.
    
  • Solution: Heat the reaction to reflux (66°C) for 1-2 hours. The stability of the benzyl ether allows for thermal forcing.

Removing Stubborn TPPO (The ZnCl2 Method)

If simple filtration yields product contaminated with TPPO (visible as aromatic multiplets in NMR around 7.5-7.7 ppm):

  • Protocol: Dissolve the crude oil in MeOH/EtOAc (9:1). Add

    
     (2 eq) . Stir for 1 hour. TPPO forms a complex (
    
    
    
    ) which precipitates out and can be filtered off easily [1].[5]
Workflow Diagram

Workflow Setup Setup: Flame-dry RBF, N2 atm Solvent: Anhydrous THF Ylide Step 1: Ylide Formation MePPh3Br + KOtBu (0°C) Target: Bright Yellow Solution Setup->Ylide Addition Step 2: Substrate Addition Add Aldehyde in THF Warm to RT, Stir 3-5h Ylide->Addition TLC TLC Check (Hex/EtOAc 9:1) Aldehyde consumed? Addition->TLC Reflux Optimization: Heat to 60°C TLC->Reflux No Workup Step 3: Workup Quench NH4Cl -> Conc. -> Extract Hexanes TLC->Workup Yes Reflux->TLC TPPO TPPO Removal Filter ppt (Hexanes) or ZnCl2 method Workup->TPPO Final Pure 4-(Benzyloxy)-3-methylstyrene TPPO->Final

Caption: Operational workflow for the synthesis and purification of the target styrene.

References

  • Bates, R. W., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, vol. 87, no. 15, 2022. Link

  • Maercker, A. "The Wittig Reaction." Organic Reactions, vol. 14, 1965, pp. 270–490. Link

  • Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, vol. 21, 1994. Link

  • Sigma-Aldrich. "Product Specification: 4-Benzyloxy-3-methoxystyrene."[6] (Analogous substrate data). Link

Sources

Preparation of heterocyclic compounds from 4-(Benzyloxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocyclic Synthesis from 4-(Benzyloxy)-3-methylbenzaldehyde

Part 1: Introduction & Strategic Overview

This compound (CAS: 158771-31-4) is a high-value pharmacophore building block. Unlike its more common analogue vanillin (4-hydroxy-3-methoxybenzaldehyde), this compound features a 3-methyl group rather than a methoxy group. This substitution offers distinct advantages in medicinal chemistry:

  • Metabolic Stability: The methyl group is resistant to demethylation by cytochrome P450 enzymes, unlike the methoxy group.

  • Lipophilicity: The methyl group increases

    
    , enhancing membrane permeability.
    
  • Orthogonal Protection: The benzyloxy group serves as a robust protecting group for the phenol, stable against basic and mild acidic conditions, yet cleanly removable via catalytic hydrogenolysis (

    
    ) to reveal the free phenol for further functionalization.
    

This guide details three divergent synthetic pathways to convert this aldehyde into privileged heterocyclic scaffolds: Benzimidazoles (kinase inhibition), Pyrazolines (anti-inflammatory), and Thiazolidinediones (metabolic regulation).

Part 2: Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis workflows.

G Aldehyde 4-(Benzyloxy)-3- methylbenzaldehyde SchiffBase1 Schiff Base Intermediate Aldehyde->SchiffBase1 + OPD Oxidative Cyclization Chalcone Chalcone Intermediate Aldehyde->Chalcone + Acetophenone Claisen-Schmidt (NaOH) Knoevenagel Benzylidene-TZD (Target C) Aldehyde->Knoevenagel + TZD Piperidine Cat. OPD o-Phenylenediamine Benzimidazole 2-Aryl Benzimidazole (Target A) SchiffBase1->Benzimidazole Na2S2O5 / DMF Reflux Acetophenone Acetophenone Pyrazoline 3,5-Diaryl Pyrazoline (Target B) Chalcone->Pyrazoline + Hydrazine Cyclization (AcOH) Hydrazine Hydrazine Hydrate TZD 2,4-Thiazolidinedione

Figure 1: Divergent synthetic pathways from this compound to three distinct heterocyclic classes.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-[4-(Benzyloxy)-3-methylphenyl]-1H-benzimidazole

Target Class: Kinase Inhibitors / DNA Intercalators

Mechanism: This reaction proceeds via the formation of a Schiff base followed by oxidative cyclization. While many protocols use nitrobenzene as an oxidant, we utilize sodium metabisulfite (


)  in DMF. This method is greener, higher yielding, and avoids the formation of tarry byproducts common in nitro-oxidations.

Materials:

  • This compound (

    
    ): 1.13 g (5.0 mmol)
    
  • o-Phenylenediamine (

    
    ): 0.54 g (5.0 mmol)
    
  • Sodium metabisulfite (

    
    ): 0.95 g (5.0 mmol)
    
  • DMF (N,N-Dimethylformamide): 15 mL

  • Ice-water mixture

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.13 g) and o-phenylenediamine (0.54 g) in DMF (15 mL).

  • Oxidant Addition: Add sodium metabisulfite (0.95 g) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor progress via TLC (Eluent: Ethyl Acetate:Hexane 2:3). The aldehyde spot (
    
    
    
    ) should disappear, replaced by a fluorescent blue spot (
    
    
    ).
  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 100 mL of crushed ice-water with vigorous stirring.

  • Isolation: A precipitate will form immediately. Allow it to stand for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Purification: Wash the solid with cold water (

    
     mL). Recrystallize from hot ethanol to yield off-white crystals.
    

Expected Yield: 85-92% Characterization:

  • 
     NMR (DMSO-
    
    
    
    ):
    Diagnostic singlet at
    
    
    5.15 (2H,
    
    
    ), broad singlet at
    
    
    12.8 (1H, NH).
Protocol B: Synthesis of 3,5-Diaryl-2-pyrazolines via Chalcone Intermediate

Target Class: Anti-inflammatory / MAO Inhibitors

This is a two-step sequence. First, the Claisen-Schmidt condensation yields a chalcone, which acts as a Michael acceptor for hydrazine to form the pyrazoline ring.

Step 1: Chalcone Synthesis

  • Reaction: Mix this compound (5.0 mmol) and Acetophenone (5.0 mmol) in Ethanol (20 mL).

  • Catalysis: Add 10% NaOH (aq) (5 mL) dropwise at

    
    .
    
  • Stirring: Stir at room temperature for 12 hours. A yellow solid (chalcone) will precipitate.

  • Workup: Filter, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazoline Materials:

  • Chalcone (from Step 1): 1.0 mmol

  • Hydrazine hydrate (80%): 5.0 mmol (Excess)

  • Glacial Acetic Acid: 10 mL

Procedure:

  • Reflux: Dissolve the chalcone in glacial acetic acid. Add hydrazine hydrate. Reflux at

    
     for 6-8 hours.
    
  • Workup: Pour the reaction mixture into ice-water. The N-acetyl pyrazoline (if acetic acid is used as solvent) or simple pyrazoline will precipitate.

  • Note: Using acetic acid typically yields the N-acetyl derivative, which is often more stable and bioactive than the NH-pyrazoline.

Protocol C: Synthesis of 5-[4-(Benzyloxy)-3-methylbenzylidene]-2,4-thiazolidinedione

Target Class: PPAR-


 Agonists (Antidiabetic)

Mechanism: Knoevenagel condensation.

Materials:

  • This compound: 2.26 g (10 mmol)

  • 2,4-Thiazolidinedione: 1.17 g (10 mmol)

  • Piperidine: 0.5 mL (Catalyst)

  • Ethanol: 30 mL

Procedure:

  • Combine: In a 100 mL flask, mix the aldehyde and thiazolidinedione in ethanol.

  • Catalyze: Add piperidine.

  • Reflux: Heat to reflux for 6 hours. The product often precipitates during the reflux as a yellow solid.

  • Isolation: Cool to room temperature. Filter the solid.[1]

  • Washing: Wash with cold ethanol (

    
     mL) and then dilute acetic acid (to remove piperidine traces).
    
  • Yield: The product is typically obtained in high purity (>95%) without chromatography.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Process Metrics

ParameterProtocol A (Benzimidazole)Protocol B (Pyrazoline)Protocol C (Thiazolidinedione)
Reaction Type Oxidative CyclizationMichael Addition / CyclizationKnoevenagel Condensation
Key Reagent

Hydrazine HydratePiperidine
Reaction Time 4 Hours12 h (Step 1) + 8 h (Step 2)6 Hours
Typical Yield 85-92%70-80% (Overall)88-95%
Critical Control Oxidant stoichiometryTemperature control (Step 1)Catalyst amount

Critical Troubleshooting (The "Self-Validating" Check):

  • Protocol A (Benzimidazole): If the product is dark/black, the oxidative coupling was too vigorous. Reduce temperature to

    
     and extend time. Ensure the 
    
    
    
    is fresh.
  • Protocol B (Chalcone): If no precipitate forms after 12 hours, the 3-methyl group may be providing steric hindrance. Increase NaOH concentration to 20% or heat gently to

    
    .
    
  • Deprotection Note: For all derivatives, the benzyl group can be removed to generate the phenol.

    • Conditions:

      
       (1 atm), 10% Pd/C, Methanol, RT, 4 hours.
      
    • Observation: The disappearance of the benzyl protons (

      
       5.15 and aromatic multiplet 7.3-7.5 ppm) in NMR confirms deprotection.
      

References

  • Benzimidazole Synthesis

    • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
    • Source:Applied Sciences, 2020.
    • URL:[Link]

    • Relevance: Validates the oxidative cyclization p
  • Chalcone/Pyrazoline Chemistry

    • Title: Synthesis and structures of the target benzyloxy-substituted chalcone analogs.[2][3]

    • Source:Ovidius University Annals of Chemistry, 2023.[2]

    • URL:[Link]

    • Relevance: Provides specific NMR data and conditions for benzyloxy-benzaldehyde aldol condens
  • Thiosemicarbazone/Heterocycle Derivatives

    • Title: Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone.
    • Source:Molecules, 2013.[4]

    • URL:[Link]

    • Relevance: Demonstrates the reactivity of the aldehyde group in 4-benzyloxy substrates for heterocycle form
  • Starting Material Data

    • Title: this compound Product Page.[5][6]

    • Source: ChemicalBook.[5]

    • Relevance: Verification of CAS 158771-31-4 and physicochemical properties.

Sources

Condensation reactions of 4-(Benzyloxy)-3-methylbenzaldehyde with ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the Claisen-Schmidt condensation of 4-(Benzyloxy)-3-methylbenzaldehyde (CAS 158771-31-4) with various ketones. This reaction is the primary route for accessing chalcones (1,3-diaryl-2-propen-1-ones), a privileged scaffold in medicinal chemistry known for anti-inflammatory, antioxidant, and anticancer properties.

The presence of the bulky benzyloxy group at the para-position and the methyl group at the meta-position introduces specific solubility and steric considerations that distinguish this substrate from simple benzaldehyde. This note provides optimized base-catalyzed conditions, purification strategies, and self-validating characterization steps.

Mechanistic Insight & Reaction Logic

The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by dehydration.

  • Enolate Formation: The base (hydroxide) deprotonates the

    
    -carbon of the ketone (e.g., acetophenone), generating a nucleophilic enolate.[1]
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound. The aldehyde lacks

    
    -hydrogens, preventing self-condensation.
    
  • Aldol Formation: Protonation yields a

    
    -hydroxy ketone (aldol intermediate).[1]
    
  • Dehydration (E1cB): Under basic conditions and elevated temperature, the intermediate eliminates water to form the thermodynamically stable

    
    -unsaturated ketone (chalcone).
    

Key Consideration: The electron-donating nature of the benzyloxy and methyl groups reduces the electrophilicity of the aldehyde carbonyl slightly compared to nitro- or halo-benzaldehydes, often requiring longer reaction times or slightly elevated temperatures compared to unsubstituted benzaldehyde.

Pathway Diagram (Graphviz)

ClaisenSchmidt Base Base (NaOH/KOH) Ketone Ketone (Acetophenone/Acetone) Base->Ketone Deprotonation (-H+) Enolate Enolate Ion Ketone->Enolate Aldehyde 4-(Benzyloxy)-3- methylbenzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Intermediate Product Chalcone Product (α,β-Unsaturated) Intermediate->Product Dehydration (-H₂O) (E1cB Mechanism) Water H₂O Intermediate->Water

Caption: Mechanistic flow of the Claisen-Schmidt condensation transforming ketone and aldehyde precursors into the conjugated chalcone scaffold.

Experimental Protocols

Protocol A: Synthesis of Chalcones (Reaction with Acetophenones)

Target: Synthesis of (E)-3-(4-(benzyloxy)-3-methylphenyl)-1-phenylprop-2-en-1-one. Scale: 5.0 mmol basis.

Reagents:

  • Substrate: this compound (1.13 g, 5.0 mmol)

  • Reagent: Acetophenone (0.60 g, 5.0 mmol)

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets (0.40 g, 10 mmol)

  • Solvent: Ethanol (95%) or Methanol (20 mL)

Step-by-Step Workflow:

  • Catalyst Preparation: Dissolve 0.40 g of NaOH in 2 mL of distilled water. Add this to 10 mL of Ethanol in a 50 mL round-bottom flask. Note: Exothermic dissolution; cool to room temperature (RT).

  • Ketone Activation: Add Acetophenone (0.60 g) to the alkaline solution. Stir at RT for 10 minutes to generate the enolate (solution may darken slightly).

  • Aldehyde Addition: Dissolve this compound (1.13 g) in 10 mL of warm Ethanol. Add this solution dropwise to the reaction mixture over 5 minutes.

    • Why? Slow addition prevents local concentration spikes and ensures homogeneous mixing, crucial for the bulky benzyloxy substrate.

  • Reaction: Stir the mixture at Room Temperature for 12–24 hours .

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). The aldehyde spot (

      
      ) should disappear, replaced by a highly UV-active product spot (
      
      
      
      ).
    • Optimization: If conversion is slow after 6 hours, warm to 50°C.

  • Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1M HCl (to neutralize excess base).

    • A yellow precipitate should form immediately.

    • Stir vigorously for 15 minutes to break up clumps.

  • Purification:

    • Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

Protocol B: Reaction with Acetone (Synthesis of Dibenzalacetone Analog)

Target: Synthesis of 1,5-bis(4-(benzyloxy)-3-methylphenyl)penta-1,4-dien-3-one. Note: Acetone has two reactive sites.[1] Using a 2:1 (Aldehyde:Ketone) ratio yields the symmetrical dienone.

Modifications:

  • Stoichiometry: Use 2.2 equivalents of Aldehyde (2.50 g) to 1 equivalent of Acetone (0.29 g, 5.0 mmol).

  • Procedure: Mix aldehyde and acetone in ethanol first, then add the ethanolic NaOH solution slowly. This favors the double condensation.

Self-Validating Characterization

Trust the chemistry only when validated by data.

Table 1: Expected Analytical Data

ParameterExpected ResultInterpretation
Appearance Yellow to Orange crystalline solidConjugation extends the chromophore, absorbing blue light.
Melting Point 110–130°C (Predicted range)Sharp range (<2°C) indicates high purity. Broad range indicates solvent trapping or incomplete reaction.
¹H NMR (Vinyl) Doublet at

7.4–7.8 ppm (

Hz)
Critical Check: The large coupling constant (

) confirms the trans (E) geometry of the double bond.
¹H NMR (OCH₂) Singlet at

5.1–5.2 ppm (2H)
Confirms the integrity of the benzyloxy protecting group.
IR Spectroscopy Peak at ~1650–1660 cm⁻¹Characteristic

-unsaturated ketone carbonyl stretch (lower than typical ketones due to conjugation).
Workflow Diagram (Graphviz)

Workflow Start Start: Dissolve NaOH in EtOH/H2O Mix Add Acetophenone (Stir 10 min) Start->Mix AddAld Add this compound (Dropwise) Mix->AddAld React Stir RT (12-24h) Monitor via TLC AddAld->React Quench Pour into Ice Water + dilute HCl React->Quench Filter Filter Precipitate Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst Validate Validate: 1. MP (Sharp?) 2. NMR (J=16Hz?) Recryst->Validate

Caption: Operational workflow for the synthesis and validation of the chalcone derivative.

Troubleshooting & Optimization

  • Issue: Oiling Out. The product forms a sticky oil instead of a solid.

    • Cause: Impurities or low melting point.

    • Fix: Scratch the side of the flask with a glass rod to induce nucleation. Cool the mixture to 0°C. If oil persists, decant the aqueous layer and recrystallize the oil from a minimum amount of hot methanol.

  • Issue: Low Yield.

    • Cause: Incomplete reaction due to the steric bulk of the benzyloxy/methyl groups.

    • Fix: Increase temperature to 50°C or use a stronger base system (e.g., KOH in Methanol). Ensure the aldehyde is fully dissolved before addition.

  • Issue: "Cannizzaro" Side Reaction.

    • Cause: Excess base reacting with the aldehyde before the enolate attacks.

    • Fix: Ensure the ketone and base are mixed before adding the aldehyde.

Applications & Significance

  • Pharmaceutical Intermediates: The resulting chalcones are direct precursors to flavonoids and pyrazolines (via reaction with hydrazine). The benzyloxy group serves as a protected phenol, which can be deprotected (H₂/Pd-C or BBr₃) later in the synthesis to yield hydroxylated analogs with potent antioxidant activity [1].

  • Biological Activity: Chalcones bearing electron-donating groups (like benzyloxy/methoxy) have shown significant anti-inflammatory and anti-tubercular activity in structure-activity relationship (SAR) studies [2].

  • Materials Science: The extended conjugation makes these molecules excellent candidates for non-linear optical (NLO) materials and photo-alignment layers in liquid crystal displays [3].

References

  • Roman, G. (2023).[2] "Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde." Ovidius University Annals of Chemistry, 34, 112-120.

  • Benmekhbi, L. et al. (2015).[3] "Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde." Oriental Journal of Chemistry, 31(3), 1395-1402.[3]

  • Gomes, M. et al. (2025). "Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde." Federal University of Mato Grosso do Sul.

  • Sigma-Aldrich. "Product Specification: 4-(Benzyloxy)benzaldehyde."

  • National Institutes of Health (NIH). "PubChem Compound Summary: Chalcone Derivatives."

Sources

Troubleshooting & Optimization

Purification methods for 4-(Benzyloxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 4-(Benzyloxy)-3-methylbenzaldehyde

Case Reference: #PUR-158771-31-4 Subject: Optimization of Purity and Yield for Benzylated Vanillin Analogs Status: Active Guide

Product Overview & Chemical Context

Molecule: this compound CAS: 158771-31-4 Structure: A benzaldehyde core with a methyl group at the 3-position and a benzyloxy protection group at the 4-position.[1]

Critical Stability Note: Like most aromatic aldehydes, this compound is air-sensitive .[1] Prolonged exposure to atmospheric oxygen will convert the aldehyde (-CHO) to the corresponding benzoic acid (4-(benzyloxy)-3-methylbenzoic acid), which appears as a white solid impurity that significantly lowers the melting point.[1]

PropertySpecificationNotes
Physical State Solid (Crystalline)May "oil out" if impure or wet.
Melting Point ~60–75 °C (Est.)[2]Exact MP varies by crystal habit; analogs range 62–74°C.
Solubility Soluble: EtOAc, DCM, EtOHInsoluble: Water, Cold Hexanes.
Major Impurities Benzyl chloride/bromideLachrymators; distinct sharp smell.
Side Products 4-Hydroxy-3-methylbenzaldehydeUnreacted starting material (Phenol).[1]

Purification Module A: The "Deep Clean" (Bisulfite Adduct Method)

Best For: Crude reaction mixtures containing unreacted benzyl halides, starting phenols, or non-aldehyde side products. Mechanism: Aldehydes form a water-soluble sulfonate adduct with sodium bisulfite.[1] Impurities remain in the organic layer.[3] The adduct is then hydrolyzed to release the pure aldehyde.

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve the crude organic oil/solid in a minimal amount of Toluene or Diethyl Ether (avoid chlorinated solvents if possible to prevent emulsion).

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

    • Action: Vigorously stir or shake for 30–60 minutes. A thick white precipitate (the adduct) may form at the interface.

  • Washing Phase (Removal of Impurities):

    • Transfer to a separatory funnel.[4]

    • If solid adduct forms: Filter the solid, wash it with ether, and discard the filtrate (organic layer).

    • If no solid forms (adduct is soluble): Separate the layers. Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains benzyl halide/phenol).

    • Optional: Wash the aqueous layer (or solid adduct resuspended in water) with fresh ether to remove trace organics.

  • Regeneration (Hydrolysis):

    • Place the aqueous phase (or solid adduct) in a flask.

    • Add fresh Ethyl Acetate or DCM (to capture the released product).

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or NaOH (dropwise) while stirring until pH > 10.

    • Observation: The solid will dissolve, and the aldehyde will partition into the organic layer.

  • Isolation:

    • Separate the organic layer.

    • Dry over anhydrous MgSO₄ .[4]

    • Concentrate in vacuo to yield high-purity aldehyde.

Purification Module B: Recrystallization (Polishing)

Best For: Final purification of solid product to achieve >99% purity (HPLC).

Solvent Systems[1][4][6][7][8]
  • Primary Recommendation: Ethanol (95%) or Ethanol/Water.

  • Alternative: Ethyl Acetate / Hexanes (1:3 ratio).

Protocol
  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to reflux (boiling).

  • Add solvent dropwise until the solid just dissolves.

  • Crucial Step: If the solution is colored (red/brown), add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat and let cool to room temperature slowly .

  • Cool in an ice bath (0 °C) for 1 hour.

  • Filter crystals and wash with cold ethanol.

Purification Module C: Flash Chromatography

Best For: Small scale or if the compound refuses to crystallize (oils out).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Start: 10% Ethyl Acetate in Hexanes.

    • Gradient: Increase to 30% Ethyl Acetate.

  • Rf Value: Aldehydes typically run mid-polar (Rf ~0.4–0.6 in 30% EtOAc/Hex).

  • Detection: UV (254 nm) or DNP Stain (Orange/Red spot for aldehydes).

Workflow Visualization (Logic Map)

PurificationWorkflow Start Crude Reaction Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Bisulfite Adduct Formation) Start->Bisulfite SepFunnel Separation Phase Bisulfite->SepFunnel OrgLayer Organic Layer (Benzyl Halides, Phenols) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer / Precipitate (Aldehyde-Bisulfite Adduct) SepFunnel->AqLayer Keep Regen Base Hydrolysis (pH > 10) + Extraction with EtOAc AqLayer->Regen Recryst Recrystallization (Ethanol/Water) Regen->Recryst If Solid Final Pure this compound Regen->Final If Oil Recryst->Final

Caption: Logical workflow for separating aldehyde from non-aldehyde impurities using the Bisulfite method followed by recrystallization.

Troubleshooting & FAQs

Q1: The product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: The solution is too concentrated, or the temperature dropped too fast. It could also indicate remaining benzyl chloride impurities acting as a solvent.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of "seed crystal" if available. If not, scratch the glass side of the flask with a rod. Add slightly more solvent (Ethanol) to dilute.

Q2: My product smells like swimming pools (Chlorine/Sharp).

  • Cause: Unreacted Benzyl Chloride.

  • Fix: This impurity is difficult to remove by simple recrystallization. Use the Bisulfite Method (Module A) . Alternatively, wash the organic layer with 10% aqueous amine (e.g., morpholine) to convert the benzyl chloride into a water-soluble ammonium salt, then wash with dilute acid.

Q3: The product turned from white to yellow/brown after storage.

  • Cause: Oxidation to benzoic acid.

  • Fix: Wash the solid with saturated Sodium Bicarbonate (NaHCO₃) solution. The acid impurity will dissolve in the aqueous base (bubbling may occur), leaving the aldehyde behind. Recrystallize immediately and store under Nitrogen/Argon.

Q4: Low yield after Bisulfite regeneration.

  • Cause: The pH wasn't high enough during hydrolysis, or the adduct wasn't fully broken.

  • Fix: Ensure pH reaches 10–12. Stir the biphasic mixture (Water/EtOAc) vigorously for at least 30 minutes to ensure complete transfer of the aldehyde to the organic layer.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Aldehyde purification via Bisulfite).

  • ChemicalBook. this compound (CAS 158771-31-4) Product Details. (Verification of CAS and Structure).

  • Sigma-Aldrich. 4-Benzyloxy-3-methoxybenzaldehyde Product Sheet. (Analogous physical properties and handling for benzylated vanillin derivatives).

  • Furniss, B. S., et al.Purification of Benzaldehyde Derivatives. In Vogel's Textbook, Chapter 2, Section 2.20.

Sources

Handling moisture sensitivity of 4-(Benzyloxy)-3-methylbenzaldehyde intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Benzyloxy)-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and use of this moisture-sensitive intermediate. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the compound in a tightly sealed container, away from heat, direct sunlight, and strong oxidizing agents.[1][2] For optimal shelf life, storage at temperatures below 25°C is advised.[1] To further protect against moisture, storing the compound under an inert gas like nitrogen or argon is a best practice.[3]

Q2: How can I tell if my this compound has degraded due to moisture?

A2: Visual inspection can often reveal degradation. The appearance of the compound may change from a clean, crystalline solid to a clumpy or discolored substance.[4] A significant decrease in the melting point or the presence of additional peaks in an NMR spectrum are strong indicators of impurity or degradation. In some cases, a change in odor might also be noticeable. For a definitive assessment, analytical techniques such as NMR spectroscopy or chromatography should be employed to identify impurities.

Q3: What are the primary degradation products of this compound in the presence of moisture and/or air?

A3: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of the corresponding carboxylic acid.[5][6] In the case of this compound, the primary degradation product upon oxidation is 4-(benzyloxy)-3-methylbenzoic acid. Hydrolysis of the benzyl ether under acidic conditions, though less common under typical storage, could yield 4-hydroxy-3-methylbenzaldehyde.

Q4: What is the best way to handle this reagent to minimize moisture exposure during an experiment?

A4: Employing air-free techniques is crucial.[7] This involves using oven-dried or flame-dried glassware and performing manipulations under an inert atmosphere, such as a nitrogen or argon gas flow from a Schlenk line or within a glovebox.[8][9][10] When transferring the reagent, use dry syringes or cannulas.[11][12] If the reaction is particularly sensitive, using anhydrous solvents that have been properly dried and degassed is essential.[7][10]

Q5: Can I use a desiccator for long-term storage?

A5: Yes, a desiccator is a suitable and economical option for storing moisture-sensitive reagents like this compound.[13][14][15] It provides a low-humidity environment that significantly increases the shelf life of hygroscopic compounds.[13][16] For best results, use an efficient desiccant such as silica gel or molecular sieves and ensure the desiccator seal is airtight.[15]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a structured approach to troubleshooting issues that may arise from the improper handling of this compound.

Problem Potential Cause(s) Related to Moisture Recommended Solutions & Preventative Measures
Low or No Reaction Yield Degradation of the Aldehyde: The starting material may have been compromised by moisture, leading to lower effective concentration.[17][18]1. Verify Reagent Quality: Before starting, check the purity of the aldehyde using TLC or NMR. If impurities are detected, consider purification by recrystallization. 2. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware.[17] Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.[9][19] 3. Use Dry Solvents: Employ anhydrous solvents from a sealed bottle or dry them using appropriate methods (e.g., distillation over a drying agent, molecular sieves).
Formation of Unexpected Side Products Presence of Water: Moisture can participate in side reactions. For example, in Grignard or organolithium reactions, water will quench the organometallic reagent.[8] In other cases, water can facilitate hydrolysis or other degradation pathways.1. Strict Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.[7][10] 2. Dry All Reagents: Ensure all other reagents and solvents are rigorously dried. Hygroscopic solids should be dried under vacuum.[20] 3. Monitor the Reaction: Use TLC or another appropriate technique to monitor the reaction progress and detect the formation of unexpected spots.
Inconsistent Results Between Batches Variable Moisture Content: Inconsistent handling and storage of the aldehyde between experiments can lead to varying levels of moisture contamination, causing irreproducible outcomes.1. Standardize Handling Procedures: Implement a consistent protocol for handling and dispensing the reagent, always under inert atmosphere. 2. Proper Storage: After opening, flush the container with an inert gas before resealing and store it in a desiccator. 3. Use Fresh Reagent: For highly sensitive reactions, consider using a freshly opened bottle of the aldehyde or purifying an older batch before use.[20]
Difficulty in Product Purification Formation of Polar Impurities: Oxidation of the aldehyde to the corresponding carboxylic acid can complicate purification, as the acid will have different solubility and chromatographic properties.1. Minimize Air Exposure: During the reaction and work-up, minimize the exposure of the reaction mixture to air. 2. Acid-Base Extraction: If the carboxylic acid is formed, it can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up. 3. Antioxidants: For long-term storage or prolonged reactions, consider the addition of a small amount of an antioxidant like BHT, if compatible with the reaction chemistry.[5]

Experimental Protocols

To illustrate best practices, a detailed protocol for a standard reaction is provided below, emphasizing moisture-sensitive steps.

Protocol: Wittig Reaction with this compound

This protocol outlines the formation of an alkene from the reaction of this compound with a phosphonium ylide. The ylide is generated in situ from the corresponding phosphonium salt and a strong base, a step that is highly sensitive to moisture.

Materials:

  • Methyltriphenylphosphonium bromide (dried under vacuum)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, a rubber septum, and a glass stopper.

    • Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Ylide Generation (Moisture-Critical Step):

    • Under a positive flow of inert gas, add sodium hydride to the reaction flask.

    • Add anhydrous THF via a dry syringe.

    • In a separate, dry flask, dissolve the methyltriphenylphosphonium bromide in anhydrous THF.

    • Slowly add the phosphonium salt solution to the sodium hydride suspension via syringe.

    • Stir the resulting mixture at room temperature for 1-2 hours to allow for the complete formation of the ylide (a color change is typically observed).

  • Reaction with the Aldehyde:

    • Dissolve the this compound in a minimal amount of anhydrous THF in a separate dry flask.

    • Using a syringe, slowly add the aldehyde solution to the ylide mixture at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visual Diagrams

Degradation Pathway of this compound

G cluster_0 Degradation Pathways cluster_1 Moisture & Air A This compound B 4-(Benzyloxy)-3-methylbenzoic Acid A->B Oxidation (Air, O2) C 4-Hydroxy-3-methylbenzaldehyde A->C Hydrolysis (H2O, Acid) Moisture H2O Moisture->A Air O2 Air->A

Caption: Potential degradation pathways of the title compound.

Troubleshooting Workflow for Low Reaction Yields

Caption: Decision tree for troubleshooting low yields.

References

  • Acetals as Protecting Groups for Aldehydes and Ketones. (2025, September 19). Chemistry Steps. [Link]

  • Protecting Groups for Aldehydes and Ketones: Introduction. (2025, May 22). JoVE. [Link]

  • Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025, May 22). JoVE. [Link]

  • Cha, J. K. (2001). A Convenient Protecting Group for Aldehydes. Synlett, 2001(12), 1925-1926. [Link]

  • Moisture-Free Storage: Nitrogen or Desiccant? (2016, March 10). Terra Universal. [Link]

  • Laboratory Desiccators: Uses, Types, and Sample Protection Explained. (2025, December 24). Boston Lab. [Link]

  • Inert atmosphere Definition. (2025, August 15). Fiveable. [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. [Link]

  • Lab Desiccator Guide | What Is A Desiccator? Boekel Scientific. [Link]

  • Desiccants for Industrial Chemical shipping & storage containers. Sorbipak. [Link]

  • Inert Atmosphere. (2022, February 2). YouTube. [Link]

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • aldehyde amyl cinamique (jasmonal a). (2023, April 20). Diffusions Aromatiques. [Link]

  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Air-free technique. Wikipedia. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. [Link]

  • How to Store Reagents. University of Rochester Department of Chemistry. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh, Wipf Group. [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [Link]

  • What are some common causes of low reaction yields? (2024, November 20). Reddit. [Link]

Sources

Validation & Comparative

Comparative Quality Control Guide: Infrared Spectroscopy of 4-(Benzyloxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-(Benzyloxy)-3-methylbenzaldehyde is a critical intermediate in the synthesis of complex polyphenols, liquid crystals, and pharmaceutical APIs. Its structural integrity relies on the successful protection of the phenolic hydroxyl group with a benzyl moiety.

In a drug development context, "alternatives" for spectroscopic comparison are not competing products, but rather the precursors and potential impurities that define the success of the synthesis. This guide provides a comparative analysis between the target molecule and its parent compound, 4-hydroxy-3-methylbenzaldehyde , establishing a self-validating Quality Control (QC) protocol.

The Core Analytical Challenge

The primary challenge in synthesizing this compound via Williamson ether synthesis is ensuring complete conversion of the phenol. Standard HPLC can quantify purity, but FT-IR provides the fastest "Go/No-Go" decision by monitoring the disappearance of the phenolic O-H stretch and the appearance of monosubstituted aromatic overtones.

Structural Analysis & Vibrational Modes[1][2]

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational domains.

Functional GroupStructural FeatureDiagnostic Vibrational ModeExpected Region (cm⁻¹)
Aldehyde Ar-CHOC=O[1] Stretch (Conjugated)1680 – 1705
C-H Fermi Doublet2720 & 2820
Ether Linkage Ar-O-CH₂-ArC-O-C Asymmetric Stretch1230 – 1260
Benzyl Group -CH₂-PhMonosubstituted Ring Bends690 – 710 & 730 – 770
Core Ring 1,2,4-TrisubstitutedAr-H Out-of-Plane Bend800 – 850
Methyl Group Ar-CH₃C-H sp³ Stretch2920 – 2960

Comparative Spectral Analysis: Product vs. Precursor

The most effective way to validate the target molecule is by overlaying its spectrum with the starting material. The table below highlights the differential peaks required for batch release.

Table 1: Critical Spectral Differentiators
FeaturePrecursor: 4-Hydroxy-3-methylbenzaldehydeTarget: this compoundQC Interpretation
O-H Region Strong, Broad (3200–3450 cm⁻¹) (Due to intermolecular H-bonding)Absent / Flat Baseline Primary Pass/Fail Criteria. Presence indicates unreacted starting material.
C=O Stretch ~1660–1675 cm⁻¹ (Lowered freq. due to H-bonding)~1690–1705 cm⁻¹ (Shift to higher freq. as H-bond is removed)A "blue shift" confirms successful etherification.
Ether Region Weak/Absent in 1200-1250 rangeStrong Band (~1240 cm⁻¹) (Aryl-Alkyl Ether C-O stretch)Confirms formation of the ether linkage.
Fingerprint 1,2,4-Trisubstituted pattern onlyAdditional strong peaks at ~695 & ~740 cm⁻¹ Confirms incorporation of the Benzyl group (monosubstituted ring).

Expert Insight: In the precursor, the phenolic hydrogen often forms an intramolecular hydrogen bond with the aldehyde oxygen (if ortho) or strong intermolecular bonds. This weakens the C=O bond, lowering its wavenumber. Upon benzylation, this interaction is broken, causing the carbonyl peak to shift upward by 15–30 cm⁻¹. This shift is a subtle but powerful confirmation of reaction completion [1, 2].

Experimental Protocol: Self-Validating QC Workflow

To ensure reproducibility, follow this standardized ATR (Attenuated Total Reflectance) protocol.

Material Preparation[2][4][5]
  • Sample State: Solid crystalline powder (Typical MP: ~60–75°C range).[2]

  • Technique: Diamond ATR is preferred over KBr pellets to avoid moisture interference in the O-H region.

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background.

  • Sample Loading: Place ~5 mg of sample onto the crystal. Apply high pressure (clamp) to ensure intimate contact.

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Screening) or 64 (Final QC)

    • Range: 4000 – 600 cm⁻¹

  • Validation Check (The "Triad" Method):

    • Check 1: Is the region >3200 cm⁻¹ flat? (If Yes → Pass).

    • Check 2: Is the Carbonyl peak >1685 cm⁻¹? (If Yes → Pass).

    • Check 3: Are the "Benzyl Flags" (690/740 cm⁻¹) present? (If Yes → Pass).

Visualization: Reaction Monitoring Logic

The following diagram illustrates the logical flow for determining batch quality based on spectral data.

QC_Workflow Start Crude Product Isolation IR_Scan Acquire FT-IR Spectrum (4000 - 600 cm⁻¹) Start->IR_Scan Check_OH Check 3200-3500 cm⁻¹ (Broad Peak Present?) IR_Scan->Check_OH Fail_OH FAIL: Unreacted Phenol (Recrystallize/Reprocess) Check_OH->Fail_OH Yes (Peak Found) Check_CO Check C=O Shift (>1685 cm⁻¹?) Check_OH->Check_CO No (Flat Baseline) Fail_CO FAIL: H-Bonding Artifacts (Check Moisture/Solvent) Check_CO->Fail_CO No (<1680) Check_Benzyl Check Fingerprint (690 & 740 cm⁻¹ Present?) Check_CO->Check_Benzyl Yes (>1685) Fail_Benzyl FAIL: Missing Benzyl Group (Wrong Reagent?) Check_Benzyl->Fail_Benzyl No Pass PASS: Batch Release (Confirm with HPLC/NMR) Check_Benzyl->Pass Yes

Figure 1: Decision tree for spectroscopic validation of this compound synthesis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3-methyl- Infrared Spectrum. NIST Chemistry WebBook. [Link] (Used for comparative baseline of the methyl-benzaldehyde core).

  • Doc Brown's Chemistry. (2023). Infrared spectrum of Phenol and Benzaldehyde. [Link] (Educational resource for interpreting monosubstituted vs. trisubstituted aromatic rings).

Sources

A Comparative Guide to the Reactivity of 4-(Benzyloxy)-3-methylbenzaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-(Benzyloxy)-3-methylbenzaldehyde and its parent compound, benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the underlying principles that govern the reactivity differences between these two molecules. We will dissect the electronic and steric influences of the substituents and provide supporting experimental frameworks to validate these principles.

Introduction: The Impact of Substitution on Aromatic Aldehyde Reactivity

Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental building block and a benchmark for reactivity in organic synthesis.[1][2] Its chemistry is well-characterized, involving reactions of the carbonyl group and electrophilic substitution on the aromatic ring.[3][4]

The introduction of substituents onto the benzene ring, as in this compound, fundamentally alters the molecule's electronic landscape and steric profile. This guide will demonstrate that the combined influence of the para-benzyloxy and meta-methyl groups significantly attenuates the reactivity of the aldehyde functional group compared to unsubstituted benzaldehyde. Understanding these nuanced differences is critical for designing efficient synthetic routes, predicting reaction outcomes, and optimizing conditions for creating complex molecules.

Structural and Electronic Analysis: Unpacking the Influences

The reactivity of the aldehyde's carbonyl group is primarily dictated by the electrophilicity of the carbonyl carbon.[5] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack.[6][7]

Benzaldehyde: In benzaldehyde, the phenyl group acts as a resonance-donating system, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[4][6][7] This makes it inherently less reactive towards nucleophiles.[8]

This compound: This molecule features two key substituents whose effects are cumulative:

  • 4-Benzyloxy Group (-OCH₂Ph): The oxygen atom para to the aldehyde possesses lone pairs that are delocalized into the aromatic ring through a strong resonance effect (+M). This electron donation significantly increases the electron density at the carbonyl carbon, reducing its partial positive charge and thus its electrophilicity. This makes the aldehyde less attractive to nucleophiles.[5][9]

  • 3-Methyl Group (-CH₃): Positioned ortho to the aldehyde, the methyl group exerts two effects. First, it is a weak electron-donating group via an inductive effect (+I), further decreasing the carbonyl's electrophilicity.[9][10] Second, and more impactful, its position creates significant steric hindrance . This physical bulk impedes the trajectory of incoming nucleophiles, raising the activation energy of the reaction.[10][11][12]

The combination of a powerful electron-donating group and steric hindrance from the ortho-substituent leads to a predictable and pronounced decrease in reactivity for this compound when compared to benzaldehyde.

G cluster_0 Benzaldehyde cluster_1 This compound B_Struct Benzaldehyde Structure B_Effect Resonance from Phenyl Group Slightly reduces carbonyl electrophilicity B_Struct->B_Effect Leads to Reactivity_B Higher Reactivity B_Effect->Reactivity_B S_Struct Substituted Benzaldehyde Structure S_EDG Strong Electron-Donating Effects (+M from -OCH₂Ph, +I from -CH₃) Significantly reduces carbonyl electrophilicity S_Struct->S_EDG S_Steric Steric Hindrance (ortho -CH₃ group) Impedes nucleophile approach S_Struct->S_Steric Reactivity_S Lower Reactivity S_EDG->Reactivity_S S_Steric->Reactivity_S

Caption: Electronic and steric factors influencing aldehyde reactivity.

Comparative Reactivity in Key Synthetic Transformations

We will now examine how these structural differences manifest in several common classes of aldehyde reactions.

Nucleophilic Addition: The Grignard Reaction

Nucleophilic addition is the quintessential reaction of aldehydes.[2][6] The rate-determining step is the attack of the nucleophile on the carbonyl carbon.[7]

Causality of Experimental Choice: The Grignard reaction is an excellent probe for reactivity as it is highly sensitive to both electronic and steric effects. The bulky Grignard reagent will be more significantly hindered by the ortho-methyl group of the substituted benzaldehyde.

Predicted Outcome: Benzaldehyde will react significantly faster and likely give a higher yield of the corresponding secondary alcohol. This compound will require longer reaction times or more forcing conditions (e.g., higher temperatures) to achieve comparable conversion, with a greater potential for side reactions.

G start Start setup Set up two parallel reactions (Flask A: Benzaldehyde, Flask B: Subst. Benzaldehyde) Dry glassware, N₂ atmosphere start->setup reagents Add aldehyde and dry THF to each flask setup->reagents cool Cool flasks to 0°C reagents->cool grignard Add Grignard reagent (e.g., PhMgBr) dropwise and simultaneously cool->grignard monitor Monitor reaction progress via TLC (e.g., at 15, 30, 60 min) grignard->monitor quench Quench with sat. NH₄Cl (aq) monitor->quench workup Perform aqueous workup & extraction quench->workup analyze Analyze crude product by ¹H NMR Determine conversion/yield workup->analyze end End analyze->end G start Aldehyde + Nucleophile intermediate Tetrahedral Alkoxide Intermediate O⁻ C R H Nu start->intermediate 1. Nucleophilic Attack product Alcohol Product intermediate->product 2. Protonation (H⁺)

Sources

Comparative Characterization Guide: 4-(Benzyloxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative characterization of 4-(Benzyloxy)-3-methylbenzaldehyde , designed for researchers and drug development professionals. It synthesizes experimental data, spectral logic, and workflow validation.

Executive Summary

This compound (CAS: 158771-31-4) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including ALK inhibitors and optically active phenylpropionic acids. Its structural integrity hinges on two key features: the O-benzylation of the phenol and the retention of the 3-methyl group.

This guide compares the


C NMR profile  of the target compound against its direct precursor (4-hydroxy-3-methylbenzaldehyde ) and its non-methylated alternative (4-benzyloxybenzaldehyde ). This comparative approach allows for rapid validation of reaction completeness and structural differentiation.
Key Performance Indicators (Spectral)
FeatureTarget CompoundPrecursor (Alternative 1)Non-Methylated (Alternative 2)
Carbonyl (

)
~190.8 ppm ~191.2 ppm190.9 ppm
Ether Linkage (

)
~70.1 ppm Absent70.1 ppm
Methyl Group (

)
~16.2 ppm ~16.0 ppmAbsent
Ipso Carbon (

)
~161.5 ppm ~160.6 ppm~163.5 ppm

Experimental Methodology

To ensure reproducibility, the following protocol defines the synthesis and characterization workflow.

Synthesis Context (Reaction Monitoring)

The target is synthesized via Williamson ether synthesis:

  • Reagents: 4-Hydroxy-3-methylbenzaldehyde + Benzyl bromide (

    
    , DMF).[1]
    
  • Critical Control Point: Monitoring the disappearance of the phenolic

    
     signal and the appearance of the benzylic methylene peak.
    
NMR Sample Preparation Protocol
  • Solvent Selection: CDCl

    
      is the standard for resolution. DMSO-d
    
    
    
    is used only if solubility issues arise (shifts will vary by ~0.5-1.0 ppm).
  • Concentration: 15-20 mg in 0.6 mL solvent (optimized for

    
    C S/N ratio).
    
  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or solvent residual peak (CDCl

    
     triplet at 77.16 ppm).
    

Comparative Analysis: C NMR Characterization

Comparison A: Product vs. Precursor (Validation of Benzylation)

This comparison confirms the formation of the ether bond. The most diagnostic change is the chemical shift of the oxygen-bearing carbon (C-4) and the appearance of the benzyl group.

Carbon PositionPrecursor (4-OH-3-Me)

(ppm)
Target Product

(ppm)
Shift Explanation
C=O (Aldehyde) 191.2190.8 Minimal shielding effect upon alkylation.
C-4 (Ipso to O) 160.6161.5 Downfield shift due to alkylation (Ether vs Phenol).
O-CH

-Ph
Absent70.1 Primary Diagnostic: New signal in aliphatic region.
Ar-CH

16.016.2 Retained signal; confirms methyl group integrity.
Aromatic (Benzyl) Absent127-137 New complex multiplets (5 carbons) from benzyl ring.

Technical Insight: The appearance of the peak at 70.1 ppm combined with the retention of the 16.2 ppm methyl signal is the definitive "Go/No-Go" signature for successful synthesis.

Comparison B: Product vs. Alternative (Effect of Methylation)

Distinguishing the target from 4-benzyloxybenzaldehyde (a common impurity or misidentified analog) requires identifying the methyl-induced effects.

Carbon PositionNon-Methylated Alt.

(ppm)
Target Product

(ppm)
Diagnostic Logic
Ar-CH

Absent16.2 Definitive Marker: Presence confirms 3-methyl scaffold.
C-3 (Ortho to O) ~115.0 (CH)~127.5 (C-q) Substitution Effect: C-3 becomes quaternary (lower intensity).
C-4 (Ipso to O) 163.5161.5 Upfield shift due to steric/electronic effect of ortho-methyl.
C=O 190.9190.8 Indistinguishable; cannot be used for differentiation.

Structural Elucidation Workflow

The following decision tree illustrates the logic flow for validating the compound using


C NMR data.

CharacterizationWorkflow Start Crude Product Isolated Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 13C NMR (100 MHz+) Solvent->Acquire Check1 Check 190-192 ppm region Acquire->Check1 Decide1 Peak Present? Check1->Decide1 Check2 Check 69-71 ppm region Decide1->Check2 Yes ResultFail1 FAIL: No Aldehyde (Check Oxidation State) Decide1->ResultFail1 No Decide2 Peak Present? Check2->Decide2 Check3 Check 15-17 ppm region Decide2->Check3 Yes ResultFail2 FAIL: No Benzyl Group (Check Alkylation) Decide2->ResultFail2 No Decide3 Peak Present? Check3->Decide3 ResultSuccess CONFIRMED: This compound Decide3->ResultSuccess Yes ResultFail3 FAIL: No Methyl Group (Wrong Starting Material) Decide3->ResultFail3 No

Caption: Logical decision tree for validating this compound via


C NMR markers.

Detailed Peak Assignment (Experimental Basis)

Based on comparative literature data for 4-benzyloxybenzaldehyde and 3-methyl analogues (e.g., 4-(4-cyclohexylbutoxy)-3-methylbenzaldehyde), the following assignments are established for CDCl


  solution:
  • Carbonyl (C=O): 190.8 ppm

    • The most downfield signal. Characteristic of benzaldehydes.

  • Aromatic C-4 (Ipso to O): 161.5 ppm

    • Deshielded by the oxygen atom. Shifted slightly upfield relative to the non-methylated analogue (163.5 ppm) due to the ortho-methyl group.

  • Aromatic C-1 (Ipso to C=O): ~130.0 ppm

    • Typically found in the 129-131 ppm range.

  • Benzyl Aromatic Carbons: 127.0 – 137.0 ppm

    • Ipso (Benzyl): ~136.5 ppm.

    • Ortho/Meta/Para: Clustered peaks at 127.5, 128.2, 128.7 ppm.

  • Aromatic C-2, C-5, C-6 (Core Ring):

    • C-2 (Ortho to C=O, Meta to Me): ~131.0 ppm.

    • C-6 (Ortho to C=O): ~130.5 ppm.

    • C-5 (Meta to C=O, Ortho to O): ~111-113 ppm (Shielded by ortho-oxygen).

  • Benzylic Methylene (O-CH

    
    ): 70.1 ppm 
    
    • Sharp signal. Position is highly consistent across benzyl ethers.

  • Aromatic Methyl (Ar-CH

    
    ): 16.2 ppm 
    
    • Diagnostic high-field signal.

References

  • Synthesis & Characterization of 4-Benzyloxy-3-methylbenzaldehyde

    • Source: National Institute of Public Health (NIPH) Report. "Synthesis of stilbene derivatives and their biological activity." (Detailed synthesis of compound 6a).
  • Spectral Data for 4-Benzyloxybenzaldehyde (Alternative 1)

    • Source: ChemicalBook / Sigma-Aldrich Spectral D
  • Spectral Data for 4-Hydroxy-3-methylbenzaldehyde (Precursor)

    • Source: PubChem Compound Summary (CID 139901).
  • Analogous Compound Data (3-Methyl-4-alkoxybenzaldehydes)

    • Source: UKnowledge, University of Kentucky. "Structure-based discovery of mPGES-1 inhibitors.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Benzyloxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as general trash. 4-(Benzyloxy)-3-methylbenzaldehyde (CAS 158771-31-4) is an organic intermediate containing a reactive aldehyde functionality and a lipophilic benzyloxy ether group.[1] While not classified as an acutely toxic P-listed waste by the EPA, it poses specific risks regarding autoxidation and aquatic toxicity .

Immediate Action Plan:

  • Primary Disposal: High-temperature incineration via a licensed hazardous waste contractor.

  • Segregation: Strictly isolate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic excursions.

  • Status: Classify as Non-Halogenated Organic Waste unless dissolved in halogenated solvents.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its latent reactivity. This section details the causality behind the safety protocols.

Identification
ParameterDetail
Chemical Name This compound
CAS Number 158771-31-4
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Physical State Solid (Crystalline powder)
Solubility Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate
Reactivity & Risk Analysis (The "Why")
  • Aldehyde Autoxidation: Like most aromatic aldehydes, this compound is susceptible to air oxidation, converting to the corresponding benzoic acid derivative (4-(benzyloxy)-3-methylbenzoic acid). Over time, this reaction can pressurize sealed vessels if headspace is limited.

  • Ether Linkage: The benzyloxy group adds significant lipophilicity. If released into drains, it will not dissolve; instead, it will adsorb to organic matter in plumbing or pass through to water systems, posing a risk to aquatic life (Chronic Aquatic Toxicity).

  • Combustibility: As a high-molecular-weight organic solid, it is combustible. Finely divided dust can present a dust explosion hazard if handled in bulk quantities.

Step-by-Step Disposal Protocol

Waste Stream Classification

Proper classification prevents regulatory fines and dangerous cross-reactions. Use the decision logic below to determine the correct waste stream.

WasteDecisionTree Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Bin_Solid Bin: Solid Hazardous Waste (Incineration) Solid->Bin_Solid SolventCheck Solvent Type? Solution->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, MeOH, Acetone) SolventCheck->NonHalo No Halogens Bin_Halo Bin: Halogenated Organic Waste (High BTU Incineration) Halo->Bin_Halo Bin_NonHalo Bin: Non-Halogenated Organic Waste (Fuel Blending) NonHalo->Bin_NonHalo Bin_Debris Bin: Solid Hazardous Debris Debris->Bin_Debris

Figure 1: Waste Stream Decision Tree. Determine the correct disposal path based on physical state and solvent matrix.

Solid Waste Disposal (Pure Compound)

Scenario: Disposing of expired reagent or excess solid from synthesis.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling:

    • Must Read: "Hazardous Waste - Solid."

    • Constituents: "this compound."[2][3]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Procedure: Transfer solid using a chemically resistant spatula. Do not generate dust.[2] Wipe the spatula with a solvent-soaked Kimwipe and dispose of the wipe in solid debris.

  • Closure: Screw the cap on tightly. Ensure the threads are clean of powder to prevent a "bridge" that could allow fumes to escape.

Liquid Waste Disposal (Solutions)

Scenario: Disposing of mother liquor or reaction mixtures.[4]

  • Segregation: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate).

    • Critical: Mixing these streams often incurs higher disposal costs (halogenated waste requires scrubbers during incineration).

  • Compatibility Check: Ensure no strong oxidizers (Hydrogen Peroxide, Nitric Acid) are present in the waste container. Aldehydes + Oxidizers = Exothermic Reaction.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for thermal expansion.

Spill Management & Emergency Response

In the event of a spill, containment is the priority to prevent environmental release.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Absorption/Sweep Contain->Clean If Liquid: Absorb If Solid: Wet Wipe Disposal 5. Bag & Tag Clean->Disposal

Figure 2: Emergency Spill Response Workflow.

Detailed Cleanup Steps
  • Isolate: Evacuate the immediate area if the spill is large (>100g) or if dust is airborne.

  • PPE: Wear standard nitrile gloves, safety glasses, and a lab coat. If dust is present, an N95 mask is recommended to prevent inhalation of the aldehyde.

  • Solid Spill:

    • Do not dry sweep. Dry sweeping generates dust.

    • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop the damp mass into a waste bag.

  • Liquid Spill (Solution):

    • Surround with absorbent pads or vermiculite.

    • Collect absorbed material into a heavy-duty plastic bag.

  • Decontamination: Wash the surface with a mild soap solution. The aldehyde is lipophilic; water alone will not clean the surface effectively.

Regulatory & Compliance Data

US EPA (RCRA) Classification

This compound is not specifically listed on the P-list (acutely toxic) or U-list (toxic). However, the generator is responsible for determining characteristics.

  • Waste Code: Not listed. Defaults to D001 (Ignitable) only if in a flammable solvent. Otherwise, classify as non-regulated chemical waste for transport, but manage as hazardous for disposal.

  • Recommendation: Label as "Non-Regulated Organic Solid" for transport unless mixed with hazardous solvents.

Compatibility Table
Substance ClassCompatibilityAction
Strong Oxidizers INCOMPATIBLE DANGER: Risk of fire/explosion.[5] Never mix with Nitric Acid, Peroxides, or Permanganates.
Strong Bases Incompatible Aldehydes can undergo Cannizzaro reactions or aldol condensations, generating heat.
Acids CautionMay polymerize or degrade. Keep separate if possible.
Reducing Agents SafeGenerally safe, but best practice is to keep organic streams pure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde (Analogous Structure). Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(Benzyloxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 158771-31-4 Chemical Class: Aromatic Aldehyde / Benzyl Ether Physical State: Solid (Crystalline Powder)

Executive Safety Assessment

As a Senior Application Scientist, I must emphasize that while 4-(Benzyloxy)-3-methylbenzaldehyde is a valuable intermediate in organic synthesis, its handling requires a nuanced understanding of physical state transitions .

Specific toxicological data for this exact methyl-substituted analog is limited compared to its methoxy-analog (Vanillin benzyl ether). Therefore, we apply the Read-Across Principle from structurally similar benzaldehydes. We must treat this compound as a Class II Irritant (Skin, Eye, Respiratory) with a high potential for Contact Sensitization . Aldehydes are reactive electrophiles capable of Schiff base formation with biological amines (haptenization), meaning repeated low-level exposure can lead to allergic dermatitis.

The Critical Hazard: The primary risk is not acute toxicity, but particulate migration during weighing and solvent-facilitated permeation during processing.

Personal Protective Equipment (PPE) Matrix

Do not use a "one-size-fits-all" approach. Your PPE must adapt to the state of the chemical.

Table 1: State-Dependent PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Rationale & Causality
Ocular Chemical Safety Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles prevent fine dust migration behind lenses. Glasses suffice for splash risk only if a face shield is available for large volumes.
Dermal (Hands) Nitrile Gloves (Min 0.11 mm thickness)Solvent-Specific Selection (See Below)Nitrile is excellent for dry solids. However, if dissolved in DCM or THF, nitrile fails in <2 mins.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Fume Hood (Mandatory)Aldehyde vapors are respiratory irritants. Dust is the primary vector during weighing.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron Cotton absorbs splashes; an apron provides an impervious barrier during liquid transfer.
Critical Glove Selection Logic (Solution Phase)

Once dissolved, the solvent dictates the glove material, not the solute.

  • Solvent: Dichloromethane (DCM)

    
    Silver Shield / Laminate Gloves  (Nitrile is useless here).
    
  • Solvent: Ethyl Acetate / Acetone

    
    Double-gloved Nitrile  (Change immediately upon splash).
    
  • Solvent: Ethanol / Methanol

    
    Standard Nitrile .
    
Operational Workflow & Engineering Controls
Phase A: Weighing & Transfer (Solid State)
  • Static Control: Benzaldehyde derivatives as dry powders are prone to static charge. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • Containment: Weigh inside a Powder Containment Hood or a standard Fume Hood. Never weigh on an open bench.

  • Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease can trap fine crystals, leading to aerosolization when flattened.

Phase B: Reaction Setup (Transition to Liquid)
  • Addition Order: Add the solid to the flask before adding the solvent. This prevents the "puff" of displaced solvent vapor carrying toxic dust into the hood face.

  • Temperature Control: If heating is required, ensure the condenser water is flowing before heating begins. Aldehydes have distinct vapor pressures; preventing fugitive emissions is key to longevity in the lab.

Phase C: Cleanup & Decontamination
  • Hydrolysis Strategy: Aldehydes can be chemically neutralized. For spills, treat with a dilute Sodium Bisulfite (NaHSO₃) solution. This forms the water-soluble bisulfite adduct, significantly reducing volatility and reactivity before wiping.

  • Surface Check: UV light (365 nm) can sometimes visualize aromatic aldehyde residues on bench surfaces, aiding in verification of cleanup.

Visual Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct protective barriers based on the experimental stage.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Weighing/Transfer Solution Solution (Dissolved) State_Check->Solution Reaction/Workup Dust_Risk Risk: Inhalation of Particulates Solid->Dust_Risk Solid_PPE PPE: Nitrile Gloves + Goggles Eng: Fume Hood / Balance Enclosure Dust_Risk->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Aggressive Aggressive Solvent (DCM, THF, Chloroform) Solvent_Check->Aggressive Mild Mild Solvent (MeOH, EtOH, Water) Solvent_Check->Mild Laminate_Gloves REQUIRED: Laminate/Silver Shield Gloves (Nitrile breakthrough < 2 mins) Aggressive->Laminate_Gloves Nitrile_Gloves Standard Nitrile Gloves Acceptable (Change upon splash) Mild->Nitrile_Gloves

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for aggressive solvents.

Waste Disposal & Emergency
  • Waste Segregation:

    • Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste" (double-bagged).

    • Liquid Waste: If dissolved in halogenated solvents (DCM), use the Halogenated Waste stream. If in alcohols/ethyl acetate, use Non-Halogenated .

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid waste), as aldehydes can oxidize exothermically to carboxylic acids.

  • Spill Response:

    • Evacuate immediate area if dust is airborne.[1][2]

    • Don full PPE (including respiratory protection if outside hood).

    • Cover spill with absorbent pads (liquids) or wet-wipe (solids) to prevent dust generation.

    • Clean surface with mild soap/water; consider bisulfite wash for odor control.

References
  • National Institute of Standards and Technology (NIST). 4-Hydroxy-3-methylbenzaldehyde (Analogous Structure Data).[3] NIST Chemistry WebBook, SRD 69.[3] [Link][3]

  • PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde (Structurally Analogous Toxicological Data).[4][5] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][6] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.